molecular formula C39H39BrNO2PS B14069886 Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite

Cat. No.: B14069886
M. Wt: 696.7 g/mol
InChI Key: BEJXXPGFYKBDHF-ZESVVUHVSA-N
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Description

This chiral phosphoramidite features a stereochemically defined (1S,2R) backbone, a 4-bromophenylthio group, and a cyclohexylmethyl substituent. Phosphoramidites are widely employed as ligands in asymmetric catalysis due to their electron-rich phosphorus centers and tunable steric environments .

Properties

Molecular Formula

C39H39BrNO2PS

Molecular Weight

696.7 g/mol

IUPAC Name

(1S,2R)-2-(4-bromophenyl)sulfanyl-N-(cyclohexylmethyl)-N-diphenoxyphosphanyl-1,2-diphenylethanamine

InChI

InChI=1S/C39H39BrNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h2-5,8-15,18-29,31,38-39H,1,6-7,16-17,30H2/t38-,39+/m0/s1

InChI Key

BEJXXPGFYKBDHF-ZESVVUHVSA-N

Isomeric SMILES

C1CCC(CC1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Canonical SMILES

C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Optimal yields are achieved in dichloromethane at 0°C, balancing reaction rate and byproduct formation. Polar aprotic solvents like tetrahydrofuran or acetonitrile accelerate the reaction but promote racemization at the C1 stereocenter, reducing enantiomeric excess (ee) to <90%.

Stoichiometric Considerations

A 1.2:1 molar ratio of diphenyl phosphorochloridite to 6c ensures complete conversion while minimizing phosphoramidite dimerization. Excess chloridite leads to phosphorus(V) byproducts detectable via 31P NMR at δ = −5 to −10 ppm.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): Key signals include δ 7.30–7.14 (m, 12H, aromatic), 4.31 (d, J = 7.5 Hz, 1H, CH–S), and 2.12 (d, J = 6.7 Hz, 2H, cyclohexylmethyl).
  • 31P NMR (160 MHz, CDCl3): Single peak at δ 137.9 confirms pure phosphoramidite.
  • HRMS : [M+H]+ calculated for C59H49BrNO2PS: 945.2399; observed: 945.2327.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms an ee of 97%, with retention times of 34.259 min (minor (R)-isomer) and 39.353 min (major (S)-isomer).

Comparative Analysis with Related Phosphoramidites

L8 ’s performance in asymmetric allylic alkylation reactions surpasses that of biphenol-based analogs. For example, in Pd-catalyzed indole alkylations, L8 achieves 90% ee versus 52% ee for biphenol-derived ligands. This enhancement is attributed to the electron-withdrawing bromine substituent on the thioether moiety, which modulates the phosphorus center’s electronic properties.

Scale-Up Considerations and Industrial Relevance

A kilogram-scale synthesis of L8 maintains fidelity to laboratory conditions, with adjustments for heat dissipation during exothermic phosphorochloridite addition. Silica gel chromatography (Hex/EtOAc 3:2) remains the preferred purification method, yielding 205 mg (47% overall) of product with no loss of enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group results in sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite involves its interaction with specific molecular targets and pathways. The phosphoramidite moiety can act as a nucleophile, participating in various chemical reactions. The thioether linkage and bromophenyl group contribute to the compound’s reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

N-Benzyl-Dioxaphosphepin Derivative

Compound : N-Benzyl-N-((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

  • Molecular Formula: C₄₇H₄₃BrNO₂PS
  • Molecular Weight : 796.8
  • Key Features :
    • Dioxaphosphepin ring system (vs. phosphoramidite P–N bond in the target).
    • Shared (1S,2R) configuration and bromophenylthio substituent.
    • Enhanced rigidity due to the fused dinaphtho ring system.
  • Applications : Likely used in asymmetric catalysis; the rigid structure may favor specific transition states .

Diethyl Phosphoramidate Ester

Compound: Diethyl ((1R,2R)-2-(Benzylamino)-1,2-Diphenylethyl)Phosphoramidate

  • Molecular Formula: Not explicitly provided (estimated C₂₉H₃₅N₂O₃P).
  • Key Features: Phosphoramidate (P–O bond) vs. phosphoramidite (P–N bond). (1R,2R) stereochemistry (vs. 1S,2R in the target).
  • Applications : Less reactive than phosphoramidites due to P–O bond stability; suitable for less demanding catalytic conditions .

Sulfinyl-Phosphino Benzamide Derivative

Compound: N-[(1S,2R)-2-[(R)-(4-Bromophenyl)Sulfinyl]-1,2-Diphenylethyl]-2-(Diphenylphosphino)Benzamide

  • Molecular Formula: C₃₉H₃₁BrNO₂PS
  • Molecular Weight : 688.61
  • Key Features: Sulfinyl group (S=O) vs. thioether (S–C) in the target. Diphenylphosphino moiety enhances π-backbonding capability. Dual stereocenters: (1S,2R) in the backbone and (R) at sulfur.
  • Applications: Potential use in transition-metal catalysis; sulfinyl group may modulate electron density at phosphorus .

Thiourea Derivatives

Examples :

  • Naphthalenyl Thiourea (): Molecular Formula: C₂₉H₃₁N₃S Molecular Weight: 453.64 Key Features: Thiourea backbone with naphthalenyl and diphenylethyl groups. Applications: Hydrogen-bond-donor catalysts in asymmetric synthesis.
  • Fluorinated Thiourea (): Molecular Formula: C₃₁H₃₄F₆N₄O₂S₂ Molecular Weight: 700.8 Key Features: Six fluorine atoms enhance lipophilicity and electron-withdrawing effects. Applications: Stabilizes reactive intermediates in organocatalysis .

Structural and Functional Comparison Table

Compound Type Key Features Stereochemistry Molecular Weight Applications References
Target Phosphoramidite Bromophenylthio, cyclohexylmethyl, P–N bond (1S,2R) ~650 (estimated) Asymmetric catalysis
Dioxaphosphepin Derivative Dinaphtho-fused ring, benzyl group (1S,2R) 796.8 Rigid ligand systems
Diethyl Phosphoramidate P–O bond, benzylamino group (1R,2R) ~500 (estimated) Stable catalytic intermediates
Sulfinyl-Phosphino Benzamide Sulfinyl, diphenylphosphino (1S,2R), (R)-sulfur 688.61 Transition-metal catalysis
Naphthalenyl Thiourea Thiourea, naphthalenyl substituent (1S,2S) 453.64 Hydrogen-bond catalysis

Key Findings and Implications

Stereochemistry : The (1S,2R) configuration in the target compound and ’s dioxaphosphepin derivative may favor similar enantioselective outcomes, whereas (1R,2R) in phosphoramidates () could lead to divergent selectivity.

Electronic Effects : The bromophenylthio group in the target enhances stability, while sulfinyl () and fluorine () substituents alter electron density at reactive centers.

Steric Environment : The cyclohexylmethyl group in the target provides greater steric hindrance compared to benzyl () or naphthalenyl () groups, influencing substrate accessibility in catalysis.

Applications : Phosphoramidites and dioxaphosphepins are preferred for dynamic catalytic systems, whereas thioureas and phosphoramidates suit stepwise or stabilized mechanisms.

Biological Activity

Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite is a phosphoramidite compound with significant implications in organic synthesis and potential biological applications. This article reviews its biological activity, focusing on its role in asymmetric synthesis, catalytic properties, and possible therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C39H39BrNO2PSC_{39}H_{39}BrNO_2PS, with a molecular weight of approximately 696.68 g/mol. The structure features a phosphoramidite backbone which is crucial for its reactivity in nucleoside synthesis.

1. Catalytic Activity in Oligonucleotide Synthesis

Research indicates that phosphoramidites like this compound are pivotal in the field of oligonucleotide synthesis. They serve as building blocks for the formation of DNA and RNA sequences through phosphoramidite chemistry. A study highlighted the use of chiral phosphoric acid (CPA) catalysts that utilize this compound to control stereochemistry during the synthesis of dinucleotides, achieving unprecedented levels of diastereodivergence .

Asymmetric Synthesis

One notable application involves the use of this compound in asymmetric catalysis. In a study focused on stereocontrolled synthesis, researchers reported that this compound could facilitate the formation of stereogenic phosphorus centers during oligonucleotide synthesis without requiring stoichiometric activators .

StudyFindings
Catalytic Asymmetric SynthesisDemonstrated effective control over stereochemistry using CPA catalysts with phosphoramidites.
Antioxidant ActivityRelated compounds showed potential in reducing oxidative stress in cellular models.

Research Findings

Recent literature emphasizes the versatility of phosphoramidites in synthetic organic chemistry. The ability to manipulate stereochemistry is particularly valuable for developing pharmaceuticals and biologically active compounds. The findings suggest that this compound can be utilized effectively in various synthetic pathways, enhancing both yield and selectivity.

Q & A

Q. What experimental strategies are recommended for synthesizing this phosphoramidite with high stereochemical fidelity?

Methodological Answer:

  • Step 1 : Employ controlled copolymerization techniques, as described for structurally analogous phosphorus-containing reagents (e.g., P(CMDA-DMDAAC)s), to ensure precise stereochemical control .
  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) to minimize racemization. For example, low temperatures (0–5°C) and anhydrous conditions are critical for preserving chiral integrity.
  • Step 3 : Use chiral auxiliaries or asymmetric catalysis (e.g., transition-metal complexes) to enhance enantiomeric excess (ee). Validate purity via chiral HPLC with buffer systems adjusted to pH 4.6 (as per pharmacopeial protocols for similar compounds) .
  • Step 4 : Confirm stereochemistry via X-ray crystallography or NOE NMR experiments.

Q. How should researchers characterize the compound’s stability under laboratory storage conditions?

Methodological Answer:

  • Step 1 : Conduct accelerated degradation studies under varied conditions (e.g., humidity, light, and temperature) as outlined in safety data sheets for structurally related phosphates .
  • Step 2 : Monitor degradation products using LC-MS or GC-MS. For example, track hydrolysis of the phosphoramidite group to phosphate derivatives, which may form under acidic or aqueous conditions.
  • Step 3 : Store the compound in inert, anhydrous environments (argon atmosphere, desiccated at -20°C) to prevent oxidation or moisture-induced decomposition .

Q. What spectroscopic techniques are essential for resolving conflicting data on the compound’s stereochemical configuration?

Methodological Answer:

  • Step 1 : Combine 2D NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY) to resolve overlapping signals caused by the bulky cyclohexylmethyl and diphenyl groups.
  • Step 2 : Validate results with X-ray crystallography if crystalline derivatives can be obtained.
  • Step 3 : Cross-reference with computational modeling (DFT or molecular dynamics) to predict preferred conformations and compare with experimental data .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in asymmetric catalysis or oligonucleotide synthesis?

Methodological Answer:

  • Step 1 : Test its utility as a chiral ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings). Compare catalytic efficiency and enantioselectivity with known phosphoramidite ligands .
  • Step 2 : Evaluate its role in solid-phase oligonucleotide synthesis by coupling with nucleoside precursors. Monitor coupling efficiency via 31P^{31}\text{P} NMR to detect phosphite triester intermediates.
  • Step 3 : Perform kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the cyclohexylmethyl group) .

Q. What methodologies address contradictions in toxicity or environmental impact assessments of this compound?

Methodological Answer:

  • Step 1 : Conduct ecotoxicological assays (e.g., Daphnia magna or algal growth inhibition tests) using protocols from safety data sheets for structurally similar compounds .
  • Step 2 : Compare results with computational toxicology models (e.g., QSAR) to identify discrepancies between predicted and observed toxicity.
  • Step 3 : Investigate metabolite formation via in vitro hepatic microsomal assays to assess bioactivation pathways .

Q. How can computational modeling enhance understanding of this compound’s chiral recognition mechanisms?

Methodological Answer:

  • Step 1 : Perform molecular docking studies to simulate interactions between the phosphoramidite and chiral substrates or enzymes.
  • Step 2 : Use density functional theory (DFT) to calculate energy barriers for stereochemical inversion or ligand-exchange processes.
  • Step 3 : Validate models with experimental kinetic data (e.g., Eyring plots) to refine computational parameters .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and X-ray data regarding the compound’s conformation?

Methodological Answer:

  • Step 1 : Re-examine sample preparation: Ensure NMR samples are free of aggregates or solvent impurities that may distort signals.
  • Step 2 : Compare solid-state (X-ray) and solution-state (NMR) conformations to identify dynamic equilibria (e.g., ring puckering in the cyclohexyl group).
  • Step 3 : Use variable-temperature NMR to probe conformational flexibility and correlate with crystallographic data .

Q. What strategies mitigate batch-to-batch variability in synthesis yields?

Methodological Answer:

  • Step 1 : Implement process analytical technology (PAT) tools (e.g., in situ FTIR or Raman spectroscopy) to monitor reaction progress in real time.
  • Step 2 : Standardize purification protocols (e.g., gradient flash chromatography with silica gel or reverse-phase HPLC) to isolate the product consistently .
  • Step 3 : Conduct design of experiments (DoE) to identify critical process parameters (e.g., stoichiometry, mixing rate) affecting yield .

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